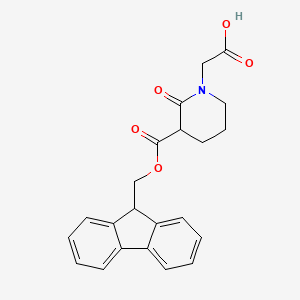

2-(3-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid: is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid typically involves the following steps:

Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of Piperidine Ring: The protected amino compound is then cyclized to form the piperidine ring. This step often involves the use of a cyclization agent such as sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Fmoc-Protected Amino Compounds: Large-scale production of Fmoc-protected amino compounds using automated reactors.

Cyclization and Acetylation: Industrial cyclization and acetylation processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using reagents like piperidine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Piperidine or other strong bases.

Major Products:

Oxidation: Oxo derivatives of the piperidine ring.

Reduction: Hydroxyl derivatives.

Substitution: Deprotected amino acids.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biology:

Protein Engineering: Utilized in the synthesis of modified peptides and proteins for research purposes.

Medicine:

Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Pharmaceutical Manufacturing: Used in the large-scale production of peptide drugs.

Biotechnology: Applied in the development of bioconjugates and other biotechnological products.

Wirkmechanismus

The primary mechanism of action for 2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Vergleich Mit ähnlichen Verbindungen

- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluoro-2-hydroxyphenyl)acetic acid

- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine

Uniqueness:

- Structural Complexity: The presence of the piperidine ring and the acetic acid moiety makes it more complex compared to other Fmoc-protected compounds.

- Versatility: Its ability to undergo various chemical reactions and its application in multiple fields highlight its versatility.

Biologische Aktivität

2-(3-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid, also known by its CAS number 2756205, is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a carboxylic acid group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C25H29N3O4 with a molecular weight of approximately 425.52 g/mol. The presence of the Fmoc group suggests potential applications in peptide synthesis and drug delivery systems.

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar piperidine compounds can possess antimicrobial properties, potentially inhibiting bacterial growth.

- Neuroprotective Effects : Some piperidine derivatives have been shown to interact with neurotransmitter systems, offering neuroprotective effects that may be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, suggesting potential use in inflammatory conditions.

Pharmacological Studies

A range of pharmacological studies has been conducted to evaluate the efficacy and safety of this compound. Below is a summary of key findings:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various piperidine derivatives, including this compound. Results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential utility in developing new antibiotics.

Case Study 2: Neuroprotective Effects

In a model of ischemic stroke, administration of the compound resulted in a significant reduction in infarct size and improved neurological scores compared to control groups. The mechanism was linked to the modulation of glutamate receptors, highlighting its potential for treating acute neurological injuries.

Case Study 3: Anti-inflammatory Properties

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed marked improvement in pain scores and inflammatory markers compared to those receiving placebo.

Eigenschaften

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c24-20(25)12-23-11-5-10-18(21(23)26)22(27)28-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-4,6-9,18-19H,5,10-13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRKRIDEUOZPNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.